3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine
描述
属性
IUPAC Name |
3-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-7-11-5-3-2-4-9(11)6-10-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVWTLRGWWYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CCCCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667872 | |
| Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5015-92-9 | |
| Record name | 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
One of the most detailed and documented preparation approaches involves the resolution of racemic mixtures of octahydro-2H-pyrido[1,2-a]pyrazine derivatives, including 3-methyloctahydro analogs, using chiral resolving agents such as naproxen.
Process Overview :
The racemic mixture of trans-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine, a close structural analog, is reacted with either (+)-naproxen or (-)-naproxen to form diastereomeric salts. These salts differ in solubility, allowing separation by crystallization. The separated salts can then be converted back to the free base to yield optically pure enantiomers.Solvents and Conditions :
Suitable inert polar solvents include methanol, ethanol, isopropanol, ethyl acetate, diethyl ether, and tetrahydrofuran, with ethanol being preferred. The reaction mixture is heated to about 30–50°C (preferably ~40°C) to dissolve the starting material, then cooled to precipitate one of the diastereomeric salts.Enantiomer Separation :
When (+)-naproxen is used, the 7S enantiomer precipitates, and the 7R remains in solution; the reverse occurs with (-)-naproxen. The desired enantiomer can be recovered from the solution by evaporating the solvent.Yield and Purity :
For example, the (7S,trans)-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine was obtained with approximately 92% enantiomeric excess (ee) and a yield of 70% after salt formation, base treatment, and recrystallization.
| Step | Conditions/Details | Outcome/Yield |
|---|---|---|
| Reaction with naproxen | Ethanol, 30–50°C, cooling to precipitate salt | Diastereomeric salt formation |
| Separation of diastereomeric salts | Filtration and washing | Isolation of enantiomeric salt |
| Conversion to free base | Reflux with Na2CO3 in isopropanol, filtration, toluene wash | 70% yield, ~92% ee |
This method is advantageous because it minimizes material loss by conducting resolution early in the synthetic sequence, improving efficiency and yield compared to later-stage resolution methods using tartaric acid.
Summary Table of Preparation Approaches
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Diastereomeric Salt Resolution with Naproxen | Racemic trans-7-(hydroxymethyl)octahydro-2H-pyrido[1,2-a]pyrazine, (+)/(-)-naproxen, ethanol, 30–50°C | High enantiomeric purity, efficient early-stage resolution | Requires chiral resolving agents |
| Cyclization of Heterocyclic Diamines | Diamines with nitrites or hydrazine hydrate with dicarbonyls | Direct ring formation, versatile | May require multiple steps and purification |
| Condensation of Diamino-triazoles with Dicarbonyls | Diamino-triazoles, 1,2-dicarbonyl compounds, acid catalysis | Access to fused heterocycles | Restricted to symmetrical dicarbonyls to avoid isomers |
| Acid-Catalyzed Cyclization of Azido-Cyano Intermediates | Azido-cyano precursors, acid catalysts | Potential for novel fused ring systems | Use of costly or sensitive starting materials |
Research Findings and Practical Notes
The resolution method using naproxen salts is well-documented for octahydro-2H-pyrido[1,2-a]pyrazine derivatives and can be adapted for 3-methyl substituted analogs with suitable modifications.
The choice of solvent and temperature is critical for selective crystallization of diastereomeric salts; ethanol at around 40°C is optimal for solubility and crystallization control.
The synthetic strategies for fused pyrazines and pyridines emphasize the importance of precursor availability and reaction conditions to control regioselectivity and stereochemistry.
Although direct synthetic routes to 3-methyloctahydro-2H-pyrido[1,2-a]pyrazine are scarce, the methodologies for related fused heterocycles provide a framework for designing tailored syntheses, including hydrogenation steps to achieve the octahydro saturation.
化学反应分析
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to electron-deficient regions in its bicyclic framework.
-
Key Insight : The methyl group at position 3 directs regioselectivity during cycloadditions by sterically hindering one face of the bicyclic system .
Ring-Opening and Functionalization
Controlled ring-opening reactions enable access to monocyclic derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H2O2, AcOH | 80°C, 6 h | 3-Methylpiperazine-2-carboxylic acid | Precursor for peptide mimics |
| ClCO(CH2)3COCl | DCM, 0°C → RT | Spirocyclic keto-lactam | Antifilarial drug intermediates |
-
Mechanism : Ring-opening proceeds via nucleophilic attack at the pyrazine nitrogen, followed by hydrolysis or acylation.
Alkylation and Acylation
The secondary amine in the pyrazine ring undergoes selective alkylation/acylation.
| Reagent | Conditions | Site | Product |
|---|---|---|---|
| Benzyl chloroformate | Et3N, THF, 0°C | Pyrazine N | N-Cbz-protected derivative |
| Acetyl chloride | DCM, RT, 2 h | Pyrazine N | N-Acetylated bicyclic compound |
-
Selectivity : The pyrazine nitrogen is more nucleophilic than the pyridine nitrogen due to reduced aromatic stabilization.
Oxidation and Reduction
The compound exhibits redox versatility:
-
Catalytic Hydrogenation : Complete saturation of the pyridine ring occurs within 4 h at RT.
Cross-Coupling Reactions
Pd-mediated couplings enable C–H functionalization:
| Coupling Type | Reagents | Position Modified | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids, Pd(OAc)2, SPhos | C7 | 40–65% |
| Buchwald-Hartwig | Aryl halides, Xantphos, Pd2(dba)3 | Pyrazine N | 50–70% |
Biological Activity Modulation
Reaction-derived analogs show pharmacological promise:
| Derivative | Biological Activity | IC50/EC50 |
|---|---|---|
| N-Acetylated analog | c-Met kinase inhibition | 0.005 µM |
| Spirocyclic keto-lactam | Antifilarial (Brugia malayi) | 12 µg/mL |
科学研究应用
Medicinal Chemistry Applications
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine derivatives have shown promise as potential therapeutic agents. The compound's structure allows for modulation of biological activity, which is crucial in drug development.
Anxiolytic and Antidepressant Properties
Research indicates that derivatives of this compound can act as anxiolytic agents. A notable patent discusses the use of pyrido[1,2-a]pyrazine derivatives in treating anxiety and depression. These compounds are designed to alleviate symptoms without the sedative effects commonly associated with traditional benzodiazepines . For instance, studies have demonstrated that certain derivatives can significantly reduce clonidine-induced hypolocomotion in animal models, indicating potential for clinical applications in anxiety disorders .
Cancer Treatment
The compound has also been explored for its anticancer properties. Derivatives have been identified as selective inhibitors of c-Met kinases, which play a role in cancer cell proliferation and metastasis. For example, the compound PF-04217903 showed potent inhibition of c-Met with an IC50 value of 0.005 µM and has been selected as a preclinical candidate for cancer treatment . This highlights the structural versatility of this compound in developing targeted cancer therapies.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of a specific derivative of this compound. The derivative was tested against various cancer cell lines and demonstrated significant cytotoxicity at low concentrations. The mechanism was attributed to the inhibition of c-Met signaling pathways, crucial for tumor growth and survival .
Case Study: Anxiolytic Effects
In another research effort, a series of pyrido[1,2-a]pyrazine derivatives were evaluated for their anxiolytic effects in animal models. The results indicated that certain compounds significantly reduced anxiety-like behavior without causing sedation, making them promising candidates for further development as anxiolytic medications .
Summary Table of Applications
作用机制
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is compared with other similar compounds, such as pyridine, pyrazine, and other heterocyclic compounds. Its uniqueness lies in its specific structural features and biological activities, which distinguish it from other compounds in its class.
相似化合物的比较
Structural and Functional Analogues
Benzoimidazole-Pyrrolopyrazine Hybrids
- Structure : Aromatic hybrids (e.g., benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine) feature fused benzene and imidazole rings, enhancing π-conjugation .
- Properties :
- Fluorescence : Substituents significantly impact emission properties. For example:
- Electron-withdrawing groups (e.g., Cl at R1) increase fluorescence intensity and induce hypsochromic shifts.
- Electron-donating groups (e.g., –CH₃ at R1) cause bathochromic shifts .
However, its saturated structure may improve metabolic stability for in vivo applications.
Imidazo[1,2-a]pyrazine Derivatives
- Anticancer/Antiviral Activity :
- CDK9 Inhibition : Substitutions at position 2 (e.g., pyridin-4-yl, thiophen-3-yl) and position 3 (e.g., benzylamine) enhance activity. Compound 3c (pyridin-4-yl at position 2, benzylamine at position 3) shows IC₅₀ = 0.16 µM .
- Antiviral Targets : Derivatives interact with SARS-CoV-2 proteins via hydrogen bonds (e.g., Cys106) and hydrophobic interactions .
- H+/K+-ATPase Inhibition : 6-Substituted imidazo[1,2-a]pyrazines (e.g., palladium-catalyzed derivatives) exhibit potent gastric acid pump inhibition .
Comparison with Target Compound: The target compound’s saturated structure may reduce binding to kinase ATP pockets (due to lack of π-stacking) but could enhance selectivity for non-aromatic binding sites (e.g., G-protein-coupled receptors).
Octahydropyrido[1,2-a]pyrazine Derivatives
- Adenosine A₂A Receptor Antagonists: Bicyclic piperazine derivatives (e.g., octahydropyrido[1,2-a]pyrazine with capping groups) show high affinity (Kᵢ = 0.2 nM) and selectivity (>16,500-fold over A₁ receptors). Substituents like trifluoromethyl improve metabolic stability .
- Synthetic Routes : Iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts yields chiral tetrahydropyrrolo derivatives (up to 95% ee) .
Piperazinylimidazo[1,2-a]pyrazines
- Alpha-Adrenergic Activity : 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a) shows α₂ selectivity (70-fold over α₁). Saturation (2,3-dihydro derivatives) reduces α₂ affinity but retains α₁ activity .
Key Data Tables
Table 1: Substituent Effects on Fluorescence in Benzoimidazole-Pyrrolopyrazines
Table 2: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazines
| Compound | Position 2 Substituent | Position 3 Substituent | IC₅₀ (µM) | |
|---|---|---|---|---|
| 3c | Pyridin-4-yl | Benzylamine | 0.16 | |
| 2c | Phenyl-3,4-diol | Benzylamine | 0.31 | |
| 4c | Thiophen-3-yl | Benzylamine | 0.71 |
Table 3: Receptor Affinity of Piperazinyl Derivatives
| Compound | α₂ Receptor Affinity (Kᵢ) | α₁ Receptor Affinity (Kᵢ) | Selectivity (α₂/α₁) | |
|---|---|---|---|---|
| 2a | 8 nM | 560 nM | 70 | |
| 2,3-Dihydro-2a | 120 nM | 520 nM | 4.3 |
生物活性
3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound features a bicyclic structure that includes a pyridine and a pyrazine ring. This unique configuration contributes to its biological activity.
- Molecular Formula : C₁₁H₁₄N₂
- CAS Number : 5015-92-9
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : Similar compounds have shown the ability to interact with various enzymes, suggesting that this compound may also inhibit or activate specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by altering the expression levels of key proteins involved in cellular processes. This modulation can lead to diverse physiological effects, such as anti-inflammatory or anticancer activities .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens. This activity is crucial for potential applications in treating infections.
- Anticancer Potential : There is emerging evidence indicating that compounds with similar structures can inhibit cancer cell proliferation. The specific pathways influenced by this compound are still under investigation but may involve apoptosis induction and cell cycle arrest mechanisms .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Notable Research Outcomes
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridine and pyrazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential therapeutic applications in infectious diseases.
- Cancer Cell Studies : In vitro assays revealed that compounds structurally related to this compound inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings highlight its potential as an anticancer agent .
- Inflammatory Response Modulation : Research has shown that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property suggests a role in managing chronic inflammatory conditions and autoimmune diseases .
常见问题
Q. What are the recommended synthetic routes for 3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine, and how can reaction conditions be optimized for yield improvement?
Synthesis typically employs multicomponent reactions (MCRs) or cyclization strategies. For example, iodine-catalyzed three-component reactions (tert-butyl isocyanide, aldehydes, and 2-aminopyrazines) under mild conditions (room temperature, ethanol) achieve high yields (~70–90%) for imidazo[1,2-a]pyrazine analogs . Optimization involves:
- Catalyst screening : Lewis acids like iodine (5 mol%) improve reaction efficiency .
- Solvent selection : Polar solvents (ethanol, DMSO) enhance solubility of intermediates .
- Temperature control : Low temperatures minimize side reactions in acid-sensitive systems .
Analogous bicyclic compounds (e.g., octahydro-4-methyl derivatives) are synthesized via Pd-catalyzed cross-coupling or electrophilic substitutions .
Q. How can the stereochemistry and structural conformation of this compound be confirmed using advanced analytical techniques?
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated for fluorinated pyrrolo[1,2-a]pyrazine derivatives .
- NMR spectroscopy : - and -NMR distinguish diastereomers; NOESY confirms spatial arrangements of substituents .
- HRMS (ESI-QTOF) : Validates molecular formula (e.g., CHN for octahydro derivatives) .
Q. What biological activities are associated with this compound, and how are these evaluated experimentally?
Structural analogs exhibit:
- Antioxidant activity : Free radical scavenging assays (DPPH, ABTS) quantify potency .
- Antimicrobial effects : MIC assays against Gram-positive/negative pathogens .
- Neurological modulation : CRF receptor antagonism tested via competitive binding assays .
For in vitro studies, prioritize solubility optimization using polar substituents (e.g., keto groups) to enhance bioavailability .
Advanced Research Questions
Q. What strategies exist to resolve contradictory bioactivity data observed between in vitro and in vivo studies of this compound derivatives?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolic stability (e.g., CYP450 assays) to identify bioavailability bottlenecks .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that may explain efficacy gaps .
- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC values and protein binding rates .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methyl group's position impact on biological activity?
- Systematic substitution : Synthesize analogs with methyl groups at positions 3, 4, 6, or 7 (e.g., 3-Methylhexahydro vs. 6-Methyloctahydro derivatives) .
- In vitro profiling : Compare binding affinities (e.g., receptor selectivity via SPR) and ADMET properties .
- Computational modeling : Docking studies (AutoDock, Schrödinger) predict steric/electronic effects of substituents on target interactions .
Q. What catalytic systems enable enantioselective synthesis of this compound derivatives?
- Iridium catalysis : Asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves >90% ee using Ir/(R)-Segphos complexes with CsCO additives to suppress racemization .
- Chiral auxiliaries : Temporarily introduce enantiopure groups (e.g., Evans oxazolidinones) during cyclization .
Q. What experimental approaches validate the compound's mechanism of action in neurological disorder models?
- CRF receptor assays : Radiolabeled ligand displacement (e.g., -CP-154,526) in hippocampal membrane preparations .
- In vivo behavioral models : For anxiety/depression, use elevated plus maze or forced swim tests with dose-dependent responses .
- Transcriptomic profiling : RNA-seq identifies downstream gene regulation (e.g., BDNF, CRHR1) in treated vs. control groups .
Methodological Considerations for Data Contradictions
- Batch variability : Ensure synthetic reproducibility via strict control of reaction parameters (e.g., anhydrous conditions for moisture-sensitive intermediates) .
- Assay interference : Test compounds for autofluorescence (in imaging studies) or cytotoxicity (via MTT assays) to exclude false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
